1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine
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Overview
Description
1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine is a chemical compound that features a pyridine ring substituted with a tert-butylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine typically involves the introduction of the tert-butylthio group onto the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired substitution occurs efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine ring.
Pyridine Derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness: 1-(6-(tert-Butylthio)-5-methylpyridin-3-yl)ethanamine is unique due to the combination of the tert-butylthio group and the pyridine ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in other similar compounds .
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(6-tert-butylsulfanyl-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H20N2S/c1-8-6-10(9(2)13)7-14-11(8)15-12(3,4)5/h6-7,9H,13H2,1-5H3 |
InChI Key |
BYEUHNQWAXWIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC(C)(C)C)C(C)N |
Origin of Product |
United States |
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